N-(furan-2-ylmethyl)-3,5,7-trimethyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3,5,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-[(FURAN-2-YL)METHYL]-3,5,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the furan ring. One common method involves the condensation of 2-furoic acid with furfurylamine under microwave irradiation, using coupling reagents such as DMT/NMM/TsO− or EDC . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3,5,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3,5,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it disrupts bacterial cell wall synthesis, leading to cell lysis . As an anticancer agent, it inhibits the EGFR pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other furan derivatives such as:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties targeting EGFR.
N-{[(furan-2-yl)methyl][(4-methylphenyl)methyl]carbamothioyl}glycine: Exhibits antimicrobial activity.
What sets N-[(FURAN-2-YL)METHYL]-3,5,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE apart is its unique combination of the furan and benzofuran rings, which may contribute to its enhanced biological activity and specificity.
Properties
Molecular Formula |
C25H25NO3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3,5,7-trimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H25NO3/c1-16-7-9-20(10-8-16)14-26(15-21-6-5-11-28-21)25(27)24-19(4)22-13-17(2)12-18(3)23(22)29-24/h5-13H,14-15H2,1-4H3 |
InChI Key |
CTCLZNPSJDJGIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=C(C4=CC(=CC(=C4O3)C)C)C |
Origin of Product |
United States |
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